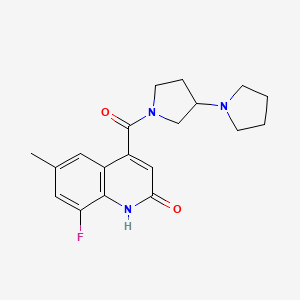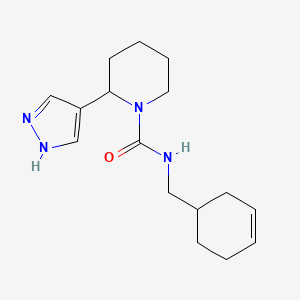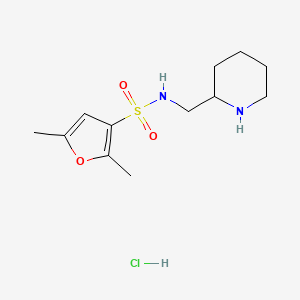
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one, also known as FPQ or Fluoro-Pyrrolo-Quinoline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This results in the inhibition of DNA replication and transcription, leading to cell death. This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against bacteria and fungi. However, further research is needed to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one in lab experiments is its ability to intercalate with DNA, making it a useful tool for studying DNA replication and transcription. However, the complex synthesis method and the potential toxicity of this compound limit its use in certain experiments.
Direcciones Futuras
Future research on 8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one should focus on optimizing the synthesis method to make it more efficient and cost-effective. Studies should also investigate the potential use of this compound in combination with other drugs for enhanced anticancer and antimicrobial activity. Additionally, the exact mechanism of action of this compound and its potential side effects should be further explored.
Métodos De Síntesis
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one is synthesized through a multi-step process that involves the reaction of 6-methyl-2-nitroaniline with 3-pyrrolidin-1-ylpyrrolidine-1-carboxylic acid, followed by reduction and cyclization. The final product is obtained through a fluorination reaction. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one has been studied for its potential use in drug development due to its ability to bind to DNA and inhibit the activity of certain enzymes. It has been shown to have anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-12-8-14-15(10-17(24)21-18(14)16(20)9-12)19(25)23-7-4-13(11-23)22-5-2-3-6-22/h8-10,13H,2-7,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVYACURHZVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)N3CCC(C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)

![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)

![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)

![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)

![N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7642846.png)
![4-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]benzonitrile](/img/structure/B7642858.png)
![N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B7642864.png)

![N-[2-(4-fluorophenyl)-2-methoxyethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7642872.png)
![(2S,3S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]pentanamide;hydrochloride](/img/structure/B7642880.png)